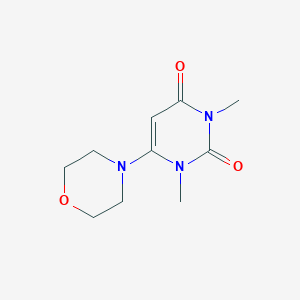

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione, or DMP for short, is an organic compound with a unique structure and an array of potential applications. DMP has been studied for its potential to act as a catalyst for organic synthesis and for its potential use in drug discovery. Additionally, DMP has been studied for its potential to be used as a biochemical and physiological agent, with a variety of potential effects on the body.

Applications De Recherche Scientifique

Antibacterial Agents

One study described the synthesis of 2,4-diamino-5-benzylpyrimidines and analogues, highlighting their application as potent inhibitors of bacterial dihydrofolate reductase (DHFR). These compounds, which include modifications related to the pyrimidinedione structure, showed high specificity and potency against Escherichia coli DHFR, suggesting potential applications as antibacterial agents (Johnson et al., 1989).

pH-Sensing and Photophysical Applications

Another study focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing applications. These compounds exhibited solid-state fluorescence emission and solvatochromism, highlighting their potential in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Kinase Inhibition

Research into the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway, showcases the therapeutic potential in cancer treatment. These inhibitors leverage the morpholine's ability to form key hydrogen bonding interactions, indicating the importance of the pyrimidine-morpholine structure in drug design (Hobbs et al., 2019).

Heterocyclic Synthesis

A comprehensive study on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety further demonstrates the versatility of this structure in creating diverse bioactive molecules. These compounds, obtained through intramolecular cyclization, are relevant for their potential applications in medicinal chemistry and drug discovery (Ho & Suen, 2013).

Supramolecular Chemistry

The exploration of ureidopyrimidones for their strong dimerization capabilities via quadruple hydrogen bonding underscores their utility in supramolecular chemistry. This property is crucial for designing molecular recognition systems, self-assembling materials, and nanotechnology applications (Beijer et al., 1998).

Propriétés

IUPAC Name |

1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHLOYIOGWLQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331726 |

Source

|

| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818307 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione | |

CAS RN |

184290-21-9 |

Source

|

| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)